Lauryl sarcosine sodium

Description

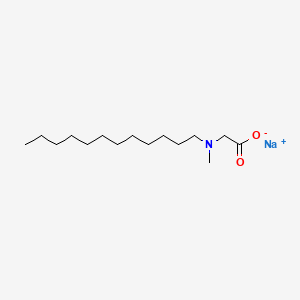

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[dodecyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2.Na/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15(17)18;/h3-14H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWNFGORSPBALY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15930-65-1 (Parent) | |

| Record name | Lauryl sarcosine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884410 | |

| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a slight odor of coconut; [EM Science MSDS] | |

| Record name | Lauryl sarcosine sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7631-98-3 | |

| Record name | Lauryl sarcosine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-dodecyl-N-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-dodecyl-N-methylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PGH842FAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Lauryl Sarcosine (B1681465) Sodium

The most common and well-established method for synthesizing lauryl sarcosine sodium is through the acylation of sarcosine, a process analogous to the Schotten-Baumann reaction. google.comcir-safety.org This involves the reaction of a sarcosine derivative with a lauryl acylating agent.

Acylation of Sarcosine Derivatives

The foundational step in the synthesis of this compound is the condensation reaction between an activated form of lauric acid and a sarcosine salt. cir-safety.org Typically, lauroyl chloride is used as the acylating agent, which reacts with sodium sarcosinate in an aqueous or mixed-solvent system. cir-safety.orgglobethesis.com The reaction is generally carried out under alkaline conditions to neutralize the hydrochloric acid byproduct. atamanchemicals.com

Initially, lauroyl chloride is prepared from lauric acid. google.com A common method involves reacting lauric acid with a chlorinating agent like phosphorus trichloride (B1173362) or thionyl chloride. google.comgoogle.com The resulting lauroyl chloride is then reacted with sodium sarcosinate. google.com

Optimization of Reaction Conditions and Yields

Significant research has focused on optimizing the reaction conditions to maximize the yield and purity of this compound. Key parameters that are manipulated include the molar ratio of reactants, reaction temperature, and reaction time.

One study systematically investigated the synthesis using an acetone-water mixed phase and found that a molar ratio of sodium sarcosinate to lauroyl chloride of 1.3:1, a reaction temperature of 25°C, and a reaction time of 3.5 hours resulted in a yield of 97.15%. globethesis.com When ethanol (B145695) was substituted for acetone, the optimal conditions shifted to a molar ratio of 1.4:1 for sodium sarcosinate to lauroyl chloride and a 3.5-hour reaction time, yielding 95.86%. globethesis.com

Another approach to optimization involves the use of methyl laurate as the starting material instead of lauroyl chloride, which avoids the formation of sodium chloride as a byproduct. google.com This method utilizes a catalyst and specific temperature controls to achieve high yields. google.com

Interactive Table: Optimization of this compound Synthesis

| Parameter | Acetone-Water System globethesis.com | Ethanol-Water System globethesis.com | Methyl Laurate Method google.com |

| Molar Ratio (Sarcosinate:Acylating Agent) | 1.3:1 | 1.4:1 | 1:2.5 (Methyl Laurate:Sodium Sarcosinate) |

| Reaction Temperature | 25°C | Not specified | 135°C |

| Reaction Time | 3.5 hours | 3.5 hours | 3-8 hours (4 hours preferred) |

| Yield | 97.15% | 95.86% | ~90% |

| Solvent/Catalyst | Acetone/Water | Ethanol/Water | Sodium methoxide (B1231860) |

Advanced Synthetic Approaches

To address some of the drawbacks of traditional methods, such as the use of hazardous materials and the generation of inorganic byproducts, advanced synthetic strategies have been developed.

Aminonitrile Acylation and Selective Hydrolysis Techniques

An alternative pathway to amino acid-based surfactants involves the use of aminonitriles. google.com This method, first proposed in 1955, starts with the production of an aminonitrile by reacting formaldehyde, an amine, and sodium cyanide or hydrocyanic acid. google.com The aminonitrile is then acylated with a fatty acid chloride. google.com The final step involves the selective hydrolysis of the nitrile group to a carboxylic acid, yielding the desired N-acyl amino acid. enamine.net While this method offers an alternative route, it involves complex steps and the use of highly toxic cyanide. google.com

Low-Phosphorus Synthesis Protocols

A significant advancement in the synthesis of this compound is the development of low-phosphorus production methods. google.com Traditional synthesis often uses phosphorus trichloride to prepare lauroyl chloride, leading to phosphorus-containing impurities in the final product. google.com A patented method describes a process to reduce these impurities. It involves reacting lauric acid with phosphorus chloride and then treating the resulting upper-layer solution containing lauroyl chloride to remove phosphorous acid before the condensation reaction with sodium sarcosinate. google.com

Catalyst Systems in this compound Synthesis

The use of catalysts has been explored to improve the efficiency and environmental profile of this compound synthesis.

Sodium Methoxide: In a method utilizing methyl laurate, sodium methoxide serves as an effective catalyst for the condensation reaction with sodium sarcosinate. google.com This catalytic system helps to achieve high product yield and purity while avoiding the formation of inorganic salts. google.com

N-Acyl Amino Acid Surfactants as Catalysts: An innovative approach uses N-acyl amino acid surfactants themselves as catalysts in the preparation of the fatty acid chloride intermediate. google.com For instance, sodium lauroyl sarcosinate can catalyze the reaction between lauric acid and thionyl chloride to produce lauroyl chloride. google.com This self-catalysis simplifies the process and reduces the need for external catalysts.

Enzymatic Catalysis: Biocatalytic methods using enzymes like aminoacylases are being explored for the synthesis of N-acyl amino acids. d-nb.infonih.gov These methods offer the potential for high selectivity and operation under mild conditions, aligning with the principles of green chemistry. d-nb.info Lipases have also been investigated for the amidation of amino acids. chalmers.se

Phase Transfer Catalysts: The use of phase transfer catalysts, such as polyethylene (B3416737) glycol, has been reported to facilitate the reaction between lauroyl chloride and sodium sarcosinate. lookchem.com

Metal-Based Catalysts: Nanozymes co-assembled from sodium N-lauroyl sarcosinate and copper ions have been synthesized and shown to possess laccase-mimicking activity. rsc.orgnih.gov While this research focuses on the catalytic activity of the resulting complex rather than the synthesis of the surfactant itself, it highlights the interesting catalytic properties of metal-sarcosinate complexes.

Synthesis of Novel Derivatives and Analogues

The versatile structure of sodium lauryl sarcosinate, featuring both a hydrophobic alkyl chain and a hydrophilic amino acid head group, allows for considerable chemical modification. Researchers have leveraged this adaptability to synthesize novel derivatives and analogues with specialized functions, including advanced catalytic materials and surfactants with precisely controlled properties.

A notable advancement in the derivatization of sodium lauryl sarcosinate is its use in the facile synthesis of metal-co-assembled nanozymes. Nanozymes are nanomaterials that exhibit enzyme-like catalytic activity and are gaining attention for their stability and cost-effectiveness compared to natural enzymes. mdpi.comnih.gov

In one study, researchers successfully co-assembled nanozymes from sodium N-lauroyl sarcosinate (Ls) and copper (Cu) ions. rsc.org These Cu-N-lauroyl sarcosinate nanozymes (Cu-Ls NZ) were found to possess significant laccase-mimicking activity, effectively oxidizing various phenolic substrates such as phenol, 4-iodophenol, and 2,4,5-trichlorophenol. rsc.org The catalytic mechanism involves a Cu(I)-Cu(II) electron transfer system, which mimics the function of natural laccase enzymes. rsc.org

Kinetic analysis of these nanozymes revealed that their catalytic behavior follows the classic Michaelis-Menten model, a key characteristic of enzyme kinetics. rsc.orgresearchgate.net This indicates a specific, enzyme-like interaction between the nanozyme and its substrate.

| Catalyst | Substrate | K_m (mM) | V_max (10⁻⁸ M s⁻¹) |

|---|---|---|---|

| Laccase | ABTS | 0.033 | 3.33 |

| Cu-Ls NZ | ABTS | 0.297 | 5.51 |

The fundamental structure of sodium lauryl sarcosinate can be modified to create derivatives with properties tailored for specific applications. atamanchemicals.com These modifications can range from simple variations in the fatty acid chain to the attachment of the molecule to other materials to impart new functionalities.

One key area of modification involves using sodium lauryl sarcosinate to alter the surface of other materials. For instance, it has been used to prepare modified magnetite nanoparticles. sigmaaldrich.com This derivatization creates a novel extractant material designed for the selective determination of trace elements, demonstrating how the surfactant's properties can be conferred upon an inorganic substrate to create a specialized analytical tool. sigmaaldrich.com

Another example of structural influence is the use of sodium N-lauroyl sarcosinate as a template in the hydrothermal synthesis of hydroxyapatite (B223615) (HA) microspheres. researchgate.net Research has shown that the morphology of the resulting HA crystals is directly influenced by the concentration of the surfactant. researchgate.net By varying the amount of sodium lauryl sarcosinate, the HA morphology can be tailored, shifting from nanograins to nanorods, and ultimately to complex, dandelion-like microstructures. researchgate.net This templating effect highlights how the self-assembling nature of the surfactant can be used to direct the formation of advanced materials with controlled structures.

These examples underscore the principle that modifying the basic lauryl sarcosinate structure or using it as a modifying agent allows for the development of advanced materials with tailored physical and functional properties. atamanchemicals.com

| Modification / Application | Derivative / Analogue | Tailored Property / Function | Reference |

|---|---|---|---|

| Surface modification of nanoparticles | N-Lauryl sarcosine sodium salt modified magnetite nanoparticles | Creates a selective extractant for trace element determination | sigmaaldrich.com |

| Material synthesis template | Hydroxyapatite microspheres synthesized with Sar-Na | Controls crystal morphology (nanograins, nanorods, microstructures) | researchgate.net |

| Nanozyme synthesis | Copper-co-assembled N-lauroyl sarcosinate nanozyme (Cu-Ls NZ) | Confers laccase-mimicking catalytic activity | rsc.org |

Colloidal and Interfacial Science of Lauryl Sarcosine Sodium

Micellization Thermodynamics and Kinetics

The self-assembly of sodium lauroyl sarcosinate (also referred to as sodium N-lauroyl sarcosinate or SLS) in aqueous solutions is a thermodynamically driven process governed by factors such as concentration, temperature, and the presence of additives. The formation of micelles, which are aggregates of surfactant molecules, occurs above a certain concentration known as the critical micelle concentration (CMC).

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-aggregation of surfactants in solution. For sodium lauroyl sarcosinate, the CMC value is influenced by the experimental technique used for its determination, as well as by environmental factors like pH, temperature, and the presence of salts or organic additives. iitkgp.ac.inresearchgate.net

Several methods are employed to determine the CMC of sodium lauroyl sarcosinate, including surface tensiometry, conductometry, fluorescence spectroscopy, densimetry, and high-resolution ultrasound spectroscopy. acs.orgnih.gov Each technique monitors a different physical property of the solution that changes abruptly at the CMC. nih.gov For instance, conductivity measurements show a distinct change in the slope of conductivity versus concentration at the CMC. tandfonline.com Surface tension measurements also reveal a sharp break at the CMC, where the surface becomes saturated with surfactant monomers. researchgate.net

In aqueous solutions, the reported CMC for sodium lauroyl sarcosinate typically falls within the range of 9 to 14.6 mM. researchgate.netacs.org For example, a CMC value of 13.9 mmol. L-1 at 298.15 K has been reported in the absence of additives. jocpr.com The presence of additives can significantly alter the CMC. For instance, the addition of alcohols like methanol (B129727) and ethylene (B1197577) glycol increases the CMC, while ethanol (B145695) and propanol (B110389) cause it to decrease. tandfonline.comtandfonline.com Similarly, the addition of salts like magnesium chloride (MgCl2) and sodium sulfate (B86663) (Na2SO4) leads to a decrease in the CMC. nih.gov

Table 1: CMC of Sodium Lauroyl Sarcosinate under Various Conditions

| Condition | CMC (mM) | Temperature (K) | Method |

|---|---|---|---|

| Aqueous solution | 14.6 | Not Specified | Not Specified |

| Aqueous solution | 9-14 | Not Specified | Various |

| Aqueous solution | 13.9 | 298.15 | Conductivity |

| Aqueous solution with methanol | Increases with additive concentration | 288-313 | Conductivity |

| Aqueous solution with ethanol | Decreases with additive concentration | 288-313 | Conductivity |

| Aqueous solution with ethylenediamine (B42938) | Decreases with additive concentration | 288.15–318.15 | Conductivity |

| Aqueous solution with L-Lysine.HCl | Decreases with additive concentration | 288.15–318.15 | Conductivity |

Thermodynamic Parameters of Micellization (ΔG°mic, ΔH°mic, ΔS°mic)

The thermodynamic feasibility and the nature of the forces driving micelle formation are described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be determined from the temperature dependence of the CMC. ajchem-a.comresearchgate.net

The micellization of sodium lauroyl sarcosinate is a spontaneous process, as indicated by the negative values of the Gibbs free energy of micellization (ΔG°mic). jocpr.comajchem-a.com This spontaneity is generally enhanced in the presence of certain additives. ajchem-a.com The ΔG°mic values often show only slight variation with temperature. tandfonline.comtandfonline.com

The process is typically entropy-driven, meaning that the entropy change (ΔS°mic) is positive and plays a major role. jocpr.com This is attributed to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate to form micelles. The enthalpy of micellization (ΔH°mic) can be either positive or negative, depending on the temperature and the presence of additives, indicating that the process can be either endothermic or exothermic. ajchem-a.com An enthalpy-entropy compensation phenomenon has been observed for sodium lauroyl sarcosinate systems, suggesting a consistent mechanism of micellization across different conditions. tandfonline.comajchem-a.com

Table 2: Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate

| System | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Temperature (K) |

|---|---|---|---|---|

| SLS in water | Negative | Varies with temp | Positive | 293.15 - 313.15 |

| SLS with Procaine Hydrochloride | More Negative than in water | Varies with temp | Positive | 293.15 - 313.15 |

| SLS with Ethylenediamine | Negative | Varies with temp | Positive | 288.15 - 318.15 |

| SLS with L-Lysine.HCl | Negative | Varies with temp | Positive | 288.15 - 318.15 |

Counter-ion Dissociation in Micellar Systems

In aqueous solutions of ionic surfactants like sodium lauroyl sarcosinate, the micelles are surrounded by counter-ions (Na+). The degree of counter-ion dissociation (α), also referred to as the degree of micelle ionization, is a measure of the fraction of counter-ions that are not bound to the micellar surface and are free in the solution. This parameter is crucial for understanding the electrostatic interactions in the micellar system. jocpr.com

The value of α can be determined from the ratio of the slopes of the specific conductivity versus surfactant concentration plots above and below the CMC. tandfonline.comjocpr.com For sodium lauroyl sarcosinate in water, a typical value for α is around 0.56 at 298.15 K. jocpr.com The presence of additives can influence the degree of counter-ion dissociation. For instance, the addition of ethylenediamine and L-Lysine.HCl has been shown to increase the α value of sodium lauroyl sarcosinate. jocpr.com The temperature also affects α, with studies showing an increase in its value as the temperature rises. jocpr.com

Self-Assembly Structures and Morphologies

Sodium lauroyl sarcosinate exhibits a rich self-assembly behavior, forming various aggregate structures depending on the solution conditions and the presence of other amphiphilic molecules.

Formation of Spherical Micelles

In simple aqueous solutions above its critical micelle concentration, sodium lauroyl sarcosinate typically forms small, spherical micelles. iitkgp.ac.innih.gov This is a consequence of its molecular structure, which includes a bulky ionic polar head group that leads to strong electrostatic repulsion between the surfactant molecules. nih.gov Dynamic light scattering (DLS) and transmission electron microscopy (TEM) studies have confirmed the formation of these spherical aggregates. iitkgp.ac.in The molecular packing parameter (P), which relates the volume of the hydrocarbon tail to the head group area and tail length, is less than 1/3 for these spherical micelles. nih.gov

When mixed with certain co-surfactants, such as cocamidopropyl betaine (B1666868) (CAPB), sodium lauroyl sarcosinate can still form spherical micelles. researchgate.net

Induced Formation of Unilamellar Vesicles with Co-surfactants

While sodium lauroyl sarcosinate forms micelles on its own, it can be induced to form more complex structures like unilamellar vesicles in the presence of co-surfactants. iitkgp.ac.innih.gov Vesicles are closed, bilayer structures that enclose an aqueous core. Their formation is favored when the molecular packing parameter (P) is between 1/2 and 1. nih.gov

The addition of a neutral amphiphile, such as the co-surfactant 1-decanol (B1670082), can lead to the spontaneous formation of stable, unilamellar vesicles. nih.govresearchgate.net The 1-decanol molecules insert into the surfactant monolayer, increasing the hydrophobic volume and promoting the formation of a bilayer structure. nih.gov Similarly, when mixed with cationic surfactants like N-cetylpyridinium chloride (CPC) and N-dodecylpyridinium chloride (DPC), sodium lauroyl sarcosinate can spontaneously form thermodynamically stable unilamellar vesicles over a wide range of compositions and concentrations. researchgate.netmdpi.com These vesicles are often pH-responsive and can be stable for extended periods. researchgate.net The interaction with phospholipids (B1166683) can also lead to the formation of unilamellar vesicles. diva-portal.org

Wormlike Micelle Formation and Rheological Implications

Lauryl Sarcosine (B1681465) Sodium (SLS), an amino acid-based anionic surfactant, can form wormlike micelles, particularly in mixed surfactant systems. researchgate.netresearchgate.net These elongated, flexible aggregates significantly influence the rheological properties of the solution, leading to a substantial increase in viscosity. researchgate.netresearchgate.net

The formation and characteristics of these wormlike micelles are highly dependent on several factors, including the concentration of the surfactants, the presence of co-surfactants, pH, and temperature. researchgate.netresearchgate.netresearcher.life For instance, in a mixed system with a zwitterionic surfactant like cocamidopropyl betaine (CAPB), synergistic effects promote the formation of wormlike micelles. researchgate.net The viscosity of these systems can be finely tuned by adjusting the pH, with a maximum viscosity often observed near the isoelectric point of the mixed solution. researchgate.netresearchgate.net

The transition from spherical to wormlike micelles is a key factor in the thickening mechanism of many formulations. acs.org This transition can be induced by the addition of specific co-surfactants or by altering the pH of the solution. researchgate.netacs.org The resulting viscoelastic solutions often exhibit properties that can be described by the Maxwell model, indicating the presence of a transient network of entangled wormlike micelles. researchgate.net

The rheological behavior can also be controlled by the ratio of SLS to the co-surfactant. chalmers.se For example, when mixed with N-dodecylpyrrolidone, the viscosity of the solution is highly dependent on the amount of the nonionic surfactant added. chalmers.se Similarly, in mixtures with cocamidopropyl hydroxysultaine (CAHS), the viscosity peaks at a specific pH, and this peak can be shifted by altering the ratio of the two surfactants. researchgate.net

The table below summarizes the conditions influencing wormlike micelle formation and the resulting rheological properties in systems containing Lauryl Sarcosine Sodium.

| System Components | Controlling Factors | Rheological Outcome |

| Sodium Lauroyl Sarcosinate (SLS) and Cocamidopropyl Betaine (CAPB) | pH, Mass ratio of surfactants | Formation of viscoelastic wormlike micelles, with maximum viscosity near the isoelectric point. researchgate.netresearchgate.net |

| SLS and Cocamidopropyl Hydroxysultaine (CAHS) | pH, Surfactant ratio | pH-sensitive viscosity with a distinct peak; the interplay of reptation and breakage times of micelles dictates the overall viscosity. acs.org |

| SLS and N-dodecylpyrrolidone | Concentration of N-dodecylpyrrolidone | Significant increase in viscosity with the addition of the nonionic surfactant. chalmers.se |

| SLS and Sodium Lauryl Ether Sulfate (SLES) with Cocamide Monoethanolamine (CMEA) | Surfactant concentration, Presence of NaCl | Sphere-to-rod micellar transition at higher surfactant concentrations, leading to a sharp increase in viscosity. researchgate.net |

Gelation Behavior in Aqueo-Organic Mixtures

This compound has been observed to act as a gelator in aquo-organic mixtures. researchgate.netnih.goviitkgp.ac.inresearchgate.net This gelation is typically induced by a heat-cool treatment, resulting in the formation of thermoreversible gels. researchgate.netnih.goviitkgp.ac.in The ability of SLS to form these gels is attributed to the self-assembly of the surfactant molecules into a three-dimensional network that entraps the solvent molecules. researchgate.net

The gelation behavior, including the minimum gelation concentration (MGC), morphology, and mechanical stability of the resulting gels, is influenced by the composition of the aquo-organic mixture. researchgate.netnih.goviitkgp.ac.in The molecular packing within the gel network is a crucial factor, which in turn is dictated by intermolecular interactions such as hydrogen bonding and steric repulsion at the head-group of the surfactant molecules. researchgate.netnih.goviitkgp.ac.inresearchgate.net

In comparison to similar surfactants like sodium N-lauroyl glycinate (B8599266) (SLG), SLS shows different self-assembly behavior in both aqueous and aquo-organic media. researchgate.netnih.goviitkgp.ac.in While SLS tends to form small, spherical micelles in aqueous buffer, SLG can form unilamellar vesicles. researchgate.netnih.goviitkgp.ac.in These differences in self-assembly directly impact their gelation capabilities in mixed solvent systems. researchgate.netnih.goviitkgp.ac.in

Interfacial Phenomena and Surface Activity

Dynamic Surface Tension Measurements and Adsorption Behavior

The dynamic surface tension of this compound solutions provides insights into the adsorption kinetics of the surfactant molecules at interfaces. researchgate.netresearchgate.net Measurements using techniques like maximum bubble pressure tensiometry show that the surface tension decreases with increasing surfactant concentration up to the critical micelle concentration (CMC), after which it remains relatively constant. iitkgp.ac.inresearchgate.netresearchgate.net The rate at which the surface tension decreases is related to the speed of surfactant diffusion and adsorption to the interface.

The adsorption behavior of SLS is influenced by the pH of the solution. researchgate.net At a lower pH, the foam generated from SLS solutions is more stable and drains slower compared to at a higher pH. researchgate.netresearchgate.net This is attributed to the competitive adsorption of different surfactant species at the air-water interface. researchgate.netresearchgate.net

The table below presents key interfacial properties of this compound.

| Property | Value/Observation | Conditions |

| Critical Micelle Concentration (CMC) | ~14.6 mM | Aqueous solution researchgate.net |

| Surface Tension at CMC (γ_cmc) | Decreases with increasing concentration until CMC iitkgp.ac.in | Phosphate (B84403) buffer (pH 7.0, 20 mM) at 25°C iitkgp.ac.in |

| Adsorption Behavior | pH-dependent, affecting foam stability researchgate.netresearchgate.net | Aqueous solution researchgate.netresearchgate.net |

Competitive Adsorption at Interfaces

In systems containing more than one surface-active species, competitive adsorption occurs at the interface. researchgate.net For this compound, this is particularly relevant in formulations where it is combined with other surfactants or in solutions where its hydrolysis products are present. iitkgp.ac.inresearchgate.net

The pH of the solution plays a significant role in the competitive adsorption process. researchgate.netresearchgate.net For instance, the stability of foams generated from SLS solutions is highly dependent on pH, which is explained by the competitive adsorption of different surfactant components at varying pH levels. researchgate.netresearchgate.net

In mixed surfactant systems, such as with N-alkylpyridinium chloride surfactants, strong interactions between the anionic SLS and the cationic surfactant lead to the formation of stable vesicles. conicet.gov.ar This indicates a synergistic interaction at the interface, where the combination of the two surfactants results in a more stable assembly than either component alone. conicet.gov.ar

Coacervation and Phase Separation Behavior

Formation of Coacervates in Mixed Micelle Systems

Coacervation, a phenomenon of liquid-liquid phase separation, can occur in systems containing this compound, particularly in mixed micelle systems with oppositely charged polymers. rsc.orgresearchgate.netresearchgate.net This process is driven by electrostatic interactions between the anionic surfactant and the cationic polymer, leading to the formation of a polymer-surfactant complex that separates from the bulk solution. researchgate.net

In a system composed of mixed micelles of SLS and an amphoteric surfactant like cocamidopropyl betaine (CAPB) in the presence of a cationic polymer such as cationic guar (B607891) gum, coacervates are formed upon dilution. rsc.orgresearchgate.net The properties of these coacervates, including their structure and viscoelasticity, are influenced by the mixed micelle ratio, salt concentration, and dilution ratio. rsc.orgresearchgate.net

The interaction strength between the polymer and the mixed micelles is a key determinant of the coacervate's characteristics. rsc.orgresearchgate.net Strong electrostatic interactions lead to dense, porous structures with high viscoelasticity, while weaker interactions result in a looser, mesh-like internal structure with lower viscoelasticity. rsc.orgresearchgate.net This understanding allows for the practical control of coacervate properties in various applications. rsc.orgresearchgate.net

Influence of Polymer Interactions on Coacervate Formation

The interaction between sodium lauroyl sarcosinate and various polymers can lead to the formation of coacervates, which are dense, polymer-rich phases that separate from a dilute phase. This process is of significant interest in fields like personal care product formulation. The formation of these coacervates is primarily driven by electrostatic interactions between the anionic surfactant and a cationic polymer. researchgate.netscconline.org

A key factor in coacervate formation is the charge density of both the polymer and the surfactant micelles. scconline.org For instance, studies have shown that coacervates can be formed from mixed micelles of sodium lauroyl sarcosinate (anionic) and cocamidopropyl betaine (amphoteric) in combination with cationic guar gum. researchgate.netnih.gov The properties of these coacervates, such as their structure and viscoelasticity, are highly dependent on the strength of the interaction between the polymer and the micelles. researchgate.netnih.govresearcher.life

When electrostatic interactions are dominant, a dense, porous coacervate structure with low water content and high viscoelasticity is typically formed. researchgate.netnih.govresearcher.life Conversely, weaker interactions result in a looser, mesh-like internal structure with lower viscoelasticity. researchgate.netnih.govresearcher.life This understanding allows for the strategic control of coacervate properties for various applications. researchgate.netnih.gov

Research has also explored the interaction of sodium lauroyl sarcosinate with other polymers like chitosan. google.comnih.gov Anionic surfactants like sodium lauroyl sarcosinate are often preferred in these systems because they can form coacervates with chitosan, which is a cationic polymer. google.com This coacervate is known to be highly substantive to surfaces like teeth, which can prolong the presence of active ingredients. google.com The interaction between sodium lauroyl sarcosinate and cationic hydroxyethylcellulose has also been a subject of study. nih.gov

| Interacting Polymer | Type | Key Findings |

| Cationic Guar Gum | Cationic | Forms coacervates with mixed micelles of sodium lauroyl sarcosinate and cocamidopropyl betaine. The coacervate's structure and viscoelasticity depend on the interaction strength. researchgate.netnih.gov |

| Chitosan | Cationic | Forms coacervates with sodium lauroyl sarcosinate, which are highly substantive to surfaces. google.com |

| Cationic Hydroxyethylcellulose | Cationic | Interactions with sodium lauroyl sarcosinate have been studied to understand coacervation. nih.gov |

| Polyvinylpyrrolidone (B124986) | Non-ionic | Studies have investigated the use of sodium lauroyl sarcosinate as an additive for polyvinylpyrrolidone films. ufv.br |

Influence of External Factors on Aggregation Behavior

The pH of the solution plays a crucial role in the behavior of sodium lauroyl sarcosinate. The carboxylate headgroup of the surfactant has a pKa of approximately 3.6, meaning it is negatively charged in solutions with a pH greater than about 5.5. wikipedia.orgatamanchemicals.com This pH-dependent charge influences its interaction with other molecules and its self-assembly. For instance, pH-sensitive vesicles can be prepared by using this surfactant with other cationic or water-insoluble amphiphiles. wikipedia.orgatamanchemicals.com Studies have shown that the viscosity of systems containing sodium lauroyl sarcosinate and a zwitterionic surfactant can be highly dependent on pH, with a relatively narrow window for viscosity increase. researchgate.net In one study, the interaction between sodium lauroyl sarcosinate and proteins was found to be optimal at a pH of 3.4. nih.govresearchgate.net

Ionic strength, which is the concentration of ions in a solution, also has a profound effect on the aggregation of sodium lauroyl sarcosinate. An increase in ionic strength, typically by the addition of salts, generally leads to a decrease in the CMC. nih.govacs.org This is because the added electrolytes shield the electrostatic repulsion between the anionic headgroups of the surfactant molecules, making it easier for them to aggregate into micelles. nih.gov The magnitude of this effect depends on the type of salt used. For example, the decrease in the CMC of sodium lauroyl sarcosinate is more significant with the addition of MgCl₂ compared to Na₂SO₄. nih.govacs.org The decrease in CMC with MgCl₂ is attributed to the higher positive charge density of the hydrated Mg²⁺ ion compared to Na⁺. acs.org

The addition of various substances to a sodium lauroyl sarcosinate solution can significantly alter its aggregation behavior.

Amino Acids: The presence of amino acids can influence the micellization of sodium lauroyl sarcosinate. One study found that the addition of ethylenediamine and L-Lysine.HCl decreased the CMC of the surfactant. jocpr.com The reduction in CMC was more pronounced with L-Lysine.HCl, likely due to its zwitterionic nature which promotes a stronger interaction with the surfactant molecules. jocpr.com Amino acids can facilitate micelle formation by reducing the electrostatic repulsion between the ionic headgroups and by acting as "water structure breakers". jocpr.com

Electrolytes: As mentioned previously, electrolytes have a significant impact on the CMC of sodium lauroyl sarcosinate. The addition of salts like NaCl, MgCl₂, and Na₂SO₄ leads to a decrease in the CMC. nih.govacs.org The effectiveness of the salt in reducing the CMC depends on the charge and size of the ions. Divalent cations like Mg²⁺ are more effective at reducing the CMC than monovalent cations like Na⁺ due to their higher charge density, which more effectively screens the repulsion between the anionic surfactant headgroups. acs.org The type of anion can also play a role; for instance, the decrease in CMC is less pronounced with Na₂SO₄ compared to MgCl₂. acs.org

The following table summarizes the effect of different additives on the Critical Micelle Concentration (CMC) of Sodium Lauroyl Sarcosinate:

| Additive | Effect on CMC | Reference |

| Ethylenediamine | Decrease | jocpr.com |

| L-Lysine.HCl | Decrease (more significant than ethylenediamine) | jocpr.com |

| MgCl₂ | Abrupt Decrease | nih.govacs.org |

| Na₂SO₄ | Mild Decrease | nih.govacs.org |

Interaction with Biological Macromolecules and Supramolecular Assemblies

Protein Solubilization and Denaturation Mechanisms

Sodium lauryl sarcosinate is a versatile tool for the solubilization and, in some cases, denaturation of proteins. Its action is generally considered milder than that of the more commonly used anionic detergent, sodium dodecyl sulfate (B86663) (SDS).

Sodium lauryl sarcosinate demonstrates a notable ability to solubilize membrane proteins. Research has shown its effectiveness in disrupting the cytoplasmic membranes of bacteria like Escherichia coli selectively, while leaving the outer membrane relatively intact. nih.gov This selective solubilization makes it a valuable reagent for fractionating bacterial membranes and isolating specific membrane protein complexes. nih.govasm.org For instance, studies on Spiroplasma citri demonstrated that up to 90% of its membrane proteins could be solubilized by Sarkosyl, with maximal efficiency at a detergent-to-protein ratio of 6 to 20 micromoles per milligram. researcher.life However, the presence of divalent cations like Mg2+ can inhibit this process. researcher.life

The detergent's interaction with proteins involves the formation of micelles that can encapsulate hydrophobic portions of the proteins, thereby rendering them soluble in aqueous solutions. acs.org This property is crucial for extracting proteins embedded within the lipid bilayer of cell membranes. While it is effective for hydrophobic membrane proteins, its interaction with soluble, hydrophilic proteins has also been studied, often in the context of inducing conformational changes or preventing aggregation during purification processes. researchgate.net Research indicates that Sarkosyl can be used to solubilize and refold proteins from inclusion bodies, which are insoluble aggregates often formed during recombinant protein expression in bacteria. researchgate.net

Table 1: Solubilization of Spiroplasma citri Membrane Proteins by Sodium Lauryl Sarcosinate

| Parameter | Finding | Citation |

|---|---|---|

| Maximum Solubilization | Up to 90% of membrane proteins | researcher.life |

| Optimal Detergent/Protein Ratio | 6 to 20 µmoles per mg of protein | researcher.life |

| Effect of Mg2+ | Complete prevention of solubilization at MgCl2/Sarkosyl molar ratio > 0.5 | researcher.life |

| Nature of Interaction | Generally solubilizes membrane proteins without major conformational changes | researcher.life |

When compared to sodium dodecyl sulfate (SDS), sodium lauryl sarcosinate is consistently described as a milder anionic detergent. researchgate.netatamanchemicals.comatamanchemicals.comresearchgate.net Both surfactants share a similar 12-carbon hydrophobic tail, but differ in their hydrophilic headgroups. researchgate.net SDS possesses a strongly anionic sulfate group, whereas sodium lauryl sarcosinate has a carboxylate group attached via an amide linkage. researchgate.netnih.gov This structural difference is believed to be the primary reason for their distinct effects on protein structure. atamanchemicals.comatamanchemicals.com

The denaturation of proteins by SDS is a well-studied, multi-step process that involves initial electrostatic binding followed by the hydrophobic tail penetrating the protein's core, leading to the disruption of its native structure. nih.gov This typically results in the protein adopting a largely alpha-helical conformation surrounded by SDS micelles. In contrast, the peptide bond in the headgroup of sodium lauryl sarcosinate introduces a degree of rigidity. atamanchemicals.comatamanchemicals.com This rigidity may reduce its ability to insert as freely into the hydrophobic cores of proteins, thus resulting in a less disruptive, or "milder," denaturing action. atamanchemicals.comatamanchemicals.com

This milder nature makes Sarkosyl suitable for applications where preserving protein structure or function is desirable, such as the solubilization of membrane proteins in their native state. researchgate.netresearchgate.net While SDS is known to disrupt almost all non-covalent interactions and is used for complete protein denaturation in techniques like SDS-PAGE, Sarkosyl can be used to separate soluble proteins from detergent-insoluble protein fibrils, such as those found in neurodegenerative diseases. nih.gov

Table 2: Comparative Properties of Sodium Lauryl Sarcosinate (Sarkosyl) and Sodium Dodecyl Sulfate (SDS)

| Property | Sodium Lauryl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) | Citation |

|---|---|---|---|

| Chemical Structure | Hydrophobic lauroyl tail, hydrophilic N-methylglycine headgroup with a peptide bond. | Hydrophobic dodecyl tail, hydrophilic sulfate headgroup. | atamanchemicals.comresearchgate.netnih.gov |

| Denaturing Ability | Milder; less disruptive to protein structure. | Strong; effectively denatures most proteins. | atamanchemicals.comresearchgate.netnih.gov |

| Mechanism | Rigidity from the peptide bond may limit insertion into the protein core. | Binds extensively, disrupting native structure and inducing alpha-helical conformation. | atamanchemicals.comnih.gov |

| Primary Use in Proteomics | Solubilization of membrane proteins, separation of detergent-resistant fibrils. | Denaturing agent in SDS-PAGE, cell lysis, solubilization of proteins. | researchgate.netnih.gov |

Effects on Protein Conformation and Aggregation Pathways

Beyond solubilization, sodium lauryl sarcosinate can actively influence protein conformation, leading to specific aggregation phenomena such as the formation of amyloid fibrils.

While often used to solubilize proteins, under certain conditions, sodium lauryl sarcosinate can promote the aggregation of proteins into amyloid fibrils, which are ordered, beta-sheet-rich structures associated with various diseases. nih.govresearchgate.net Studies on Human Serum Albumin (HSA) have shown that at acidic pH, sodium lauryl sarcosinate at concentrations above 0.3 mM induces rapid aggregation. nih.gov Similarly, research on Hen Egg White Lysozyme (HEWL) at an alkaline pH of 9.0 demonstrated that Sarkosyl concentrations between 0.9 mM and 3.0 mM promote the formation of amyloid fibrils. nih.govresearchgate.net However, at higher concentrations (above 3.0 mM), this fibrillogenesis in HEWL was inhibited. researchgate.netresearchgate.net These findings indicate a concentration-dependent effect of the surfactant on protein aggregation pathways, where it can either facilitate or prevent the formation of amyloid structures. nih.govresearchgate.net

The process of sodium lauryl sarcosinate-induced protein aggregation has been extensively studied using a variety of biophysical techniques. nih.govresearchgate.net

Turbidity and Light Scattering: Turbidity measurements and Right-Angle Light Scattering (RLS) kinetics are used to monitor the onset and rate of protein aggregation. In studies with HSA and HEWL, these methods confirmed that aggregation is rapid once a critical surfactant concentration is reached. nih.govresearchgate.net

Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. High ThT fluorescence signals in HSA and HEWL samples treated with sodium lauryl sarcosinate confirmed that the resulting aggregates possess amyloid-like properties. nih.govresearchgate.net

Circular Dichroism (CD): Far-UV CD spectroscopy is employed to analyze the secondary structure of proteins. These studies revealed that upon interaction with sodium lauryl sarcosinate under fibril-forming conditions, proteins like HSA undergo a conformational change from their native α-helical structure to a mixed β-sheet structure. nih.gov

Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the morphology of the aggregates. For HSA, TEM images showed the formation of amyloid-like fibrils in the presence of the surfactant. nih.gov

Table 3: Biophysical Techniques Used to Characterize SLS-Induced HSA Aggregation

| Technique | Observation | Implication | Citation |

|---|---|---|---|

| Turbidity/RLS | Rapid increase in signal above 0.3 mM SLS | Fast aggregation kinetics | nih.gov |

| Thioflavin T (ThT) Fluorescence | High fluorescence intensity in aggregated samples | Aggregates have amyloid-like cross-β-sheet structure | nih.gov |

| Far-UV Circular Dichroism (CD) | Transformation from α-helical to mixed β-sheet structure | Significant conformational change in the protein | nih.gov |

| Transmission Electron Microscopy (TEM) | Visualization of amyloid-like fibrillar morphology | Confirms the fibrillar nature of the aggregates | nih.gov |

The mechanism driving the interaction between sodium lauryl sarcosinate and proteins like HSA and HEWL involves a combination of electrostatic and hydrophobic forces. nih.govresearchgate.net At a pH below the isoelectric point of the protein, the protein carries a net positive charge, facilitating an initial electrostatic attraction with the negatively charged carboxylate headgroup of the surfactant. nih.gov

Following this initial binding, the hydrophobic lauroyl tail of the surfactant can interact with exposed hydrophobic patches on the protein surface or penetrate into the protein's core. nih.govresearchgate.net This dual interaction is believed to be the trigger for the conformational changes that lead to aggregation. nih.gov Molecular docking studies performed on both HSA and HEWL have supported this hypothesis, illustrating how the surfactant molecules bind to the protein. nih.govnih.govresearchgate.net These computational analyses, combined with experimental data, suggest that the interplay between electrostatic attraction and subsequent hydrophobic interactions is the key mechanism that destabilizes the native protein structure and initiates the pathway toward amyloid fibrillation. nih.govresearchgate.net

Nucleic Acid Isolation and Manipulation

Sodium lauryl sarcosinate is a key reagent in the isolation and purification of nucleic acids, including both DNA and RNA.

Sodium lauryl sarcosinate is utilized as a strong detergent in DNA extraction protocols to disrupt and dissolve cell walls and membranes. ebsco.com Its function is to lyse cell membranes, separate histone proteins from DNA, and denature these proteins by destroying their secondary and tertiary structures, which reduces their solubility in aqueous solutions. ojp.gov This is particularly useful in protocols for plants with high levels of polysaccharides and polyphenolics. iastate.edu

The compound is often included in the lysis buffer. ojp.gov For instance, in some protocols, a 30% sarkosyl solution is added to a high-salt CTAB (cetyltrimethylammonium bromide) buffer to aid in the separation of DNA from other cellular components. iastate.edu It is particularly advantageous in lysis procedures conducted under refrigerated conditions because, unlike sodium dodecyl sulfate (SDS), it does not precipitate out of solution at lower temperatures. ojp.gov In molecular biology, it is also used to inhibit the initiation of DNA transcription. atamanchemicals.comfartaklotus.com

Sodium lauryl sarcosinate is well-suited for the solubilization and separation of membrane proteins during RNA isolation. atamanchemicals.comatamankimya.com It is particularly useful in concentrated salt solutions, which are often part of the cell lysis step in RNA purification, as it helps to prevent excessive foaming. atamanchemicals.comatamankimya.comatamanchemicals.com The detergent is effective in lysing cells to release RNA. atamanchemicals.com

Its ability to remain soluble in solutions containing guanidine (B92328) hydrochloride and guanidine isothiocyanate, unlike SDS, makes it a common choice for RNA extraction applications, such as enhancing the performance of Trizol reagent. magen-tec.com The process of RNA isolation involves several key steps including cell lysis, separation of RNA from other biomolecules, purification, and elution. qiagen.com Sodium lauryl sarcosinate contributes to the initial lysis step, breaking open cells to release the RNA content. qiagen.com

Modulation of Macromolecular Orientation in Advanced Imaging Techniques

The orientation of macromolecules is a critical factor in advanced imaging techniques like cryo-electron microscopy (cryo-EM).

In cryo-EM, the air-water interface (AWI) can cause proteins to adopt a preferred orientation, which hinders the reconstruction of a high-resolution 3D structure. biorxiv.orgnanoimagingservices.comnih.gov Detergents are often added to the sample to mitigate this issue. thermofisher.com Anionic detergents, such as sodium lauryl sarcosinate (SLS), have been shown to promote the binding of proteins to the AWI. biorxiv.org

Research indicates that the addition of a very low concentration of an anionic detergent like SLS can lead to a more evenly distributed orientation of protein particles. biorxiv.orgnih.govresearchgate.net This is because the negatively charged detergent can modify the charge distribution of the AWI, which is itself negatively charged. biorxiv.org This alteration in the interface's charge appears to play a more significant role in determining protein orientation than the hydrophobic nature of the AWI. biorxiv.org Studies have shown that for certain proteins, the orientation distribution in the presence of SLS was similar to that observed with another anionic detergent, cholesteryl hemisuccinate (CHS), but different from that with a cationic detergent like cetyltrimethylammonium bromide (CTAB). researchgate.net

Enzymatic Activity and Catalytic Modulation

Sodium lauryl sarcosinate can influence the activity of certain enzymes.

Sodium lauryl sarcosinate has been reported to be an inhibitor of the enzyme hexokinase. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.combio-world.commpbio.comglenncorp.comsigmaaldrich.com This inhibitory effect has been observed at concentrations as low as 0.03%. cir-safety.org The inhibition of bacterial hexokinase is a key mechanism behind its use in some applications. glenncorp.com For example, its incorporation into dentifrices has been shown to inhibit dental caries, an effect attributed to its prolonged action as a bacterial hexokinase inhibitor due to its strong adsorption onto dental plaque. glenncorp.com While it effectively inhibits hexokinase, it has been shown to be less effective against aldolase (B8822740) and has no effect on the activities of rennin, pepsin, or pancreatic trypsin. cir-safety.org

Design of Enzyme-Mimicking Catalysts (Nanozymes)researchgate.net

The unique self-assembly properties and functional groups of sodium lauryl sarcosinate have led to its exploration in the design of enzyme-mimicking catalysts, also known as nanozymes. These synthetic nanomaterials are engineered to replicate the catalytic activity of natural enzymes, offering advantages such as enhanced stability and lower production costs. nih.gov The incorporation of sodium lauryl sarcosinate into these structures is pivotal, as its surfactant properties and the presence of amide and carboxyl groups facilitate the organization of catalytically active centers, mimicking the microenvironment of an enzyme's active site. rsc.orgatamanchemicals.com

A notable example of this application is the development of nanozymes with laccase-mimicking activity. rsc.orgnih.gov Researchers have successfully synthesized nanozymes through the co-assembly of sodium N-lauroyl sarcosinate (Ls) and copper (Cu) ions. nih.gov In this system, the sodium lauryl sarcosinate acts as a scaffold, organizing the copper ions into a catalytically active configuration. rsc.org These Cu-Ls nanozymes (Cu-Ls NZ) have demonstrated the ability to mimic the function of natural laccases by catalyzing the oxidation of various phenolic substrates in the presence of oxygen. researchgate.netnih.gov

The catalytic mechanism of these Cu-Ls nanozymes is believed to involve a Cu(I)-Cu(II) electron transfer system, which is analogous to the copper-based active sites found in natural laccase enzymes. rsc.orgnih.gov Kinetic studies have confirmed that the catalytic behavior of these nanozymes adheres to the Michaelis-Menten model, a hallmark of enzyme kinetics. rsc.orgnih.gov This indicates that the nanozyme possesses a defined active site that binds to the substrate to facilitate the chemical reaction. The amide group within the sodium lauryl sarcosinate structure is thought to play a crucial role, providing electrostatic, hydrogen-bonding, and hydrophobic interactions that are present in protein environments. rsc.org

The effectiveness of these sodium lauryl sarcosinate-based nanozymes has been demonstrated in the oxidation of several phenol-containing compounds. nih.gov This functionality highlights their potential application in environmental science, particularly for the degradation of phenolic pollutants. rsc.org The research in this area underscores the significant role of sodium lauryl sarcosinate in advancing the field of artificial enzymes by providing a versatile platform for the design of novel catalytic nanomaterials.

Table 1: Research Findings on Sodium Lauryl Sarcosinate-Based Nanozymes

| Nanozyme Composition | Mimicked Enzyme | Catalyzed Reaction | Substrates Oxidized | Key Findings |

| Co-assembly of Sodium N-lauroyl sarcosinate (Ls) and Copper (Cu) ions. rsc.org | Laccase rsc.org | Oxidation of phenolic compounds. nih.gov | Phenol, 4-iodophenol, 2,4,5-trichlorophenol. nih.govnih.gov | The nanozyme possesses a Cu(I)-Cu(II) electron transfer system and follows Michaelis-Menten kinetics. rsc.org |

Applications in Advanced Materials Science and Nanotechnology

Integration into Polymer Matrices and Films

The incorporation of sodium lauroyl sarcosinate into polymer matrices has been shown to be an effective method for modifying the physicochemical properties of the resulting composite films. This is particularly evident in its interaction with polymers like polyvinylpyrrolidone (B124986) (PVP).

The addition of sodium lauroyl sarcosinate (SLS) to polyvinylpyrrolidone (PVP) films, typically prepared by the casting method, induces notable changes in the film's thermal, optical, and physical characteristics. ufv.brresearcher.lifeufv.br Studies show that SLS acts as a plasticizer for PVP, enhancing the mobility of the polymer chains. ufv.brufv.br This plasticizing effect leads to a decrease in the glass transition temperature (Tg) of the PVP/SLS films as the concentration of SLS increases. ufv.br

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) analysis indicates an interaction between SLS and PVP, specifically a reorientation of the carbonyl group on the film's surface. ufv.br This interaction also affects the thermal stability of the polymer. Thermogravimetric analysis (TGA) reveals that the onset of thermal degradation (Tonset) for PVP/SLS films occurs at lower temperatures compared to pristine PVP, suggesting that the presence of SLS reduces the thermal stability of the film by increasing the mobility of the polymer chains. ufv.br

Furthermore, the integration of SLS influences the optical properties and moisture absorption of PVP films. The opacity of the films increases with the addition of the surfactant. ufv.brufv.br Concurrently, the moisture absorption capacity of the PVP/SLS composite films is higher than that of pure PVP films. ufv.brufv.br These findings highlight SLS as a promising additive for tailoring the properties of PVP-based materials for various applications. ufv.br

Table 1: Thermal Properties of PVP/SLS Composite Films

| Film Composition (% w/w SLS) | Onset Decomposition Temp (Tonset) (°C) | Max. Decomposition Temp (Tmax) (°C) | Glass Transition Temp (Tg) (°C) |

| Pristine PVP | - | - | 176 |

| PVP/SLS 1% | 407 | 447 | 158 |

| PVP/SLS 2% | 400 | 442 | 151 |

| PVP/SLS 3% | 398 | 439 | 148 |

| PVP/SLS 4% | 400 | 445 | 146 |

Data sourced from a 2023 study on the effect of sodium lauroyl sarcosinate on polyvinylpyrrolidone film properties. ufv.br

The behavior of polymer-surfactant composites is governed by a complex interplay of intermolecular forces. nih.gov In systems containing sodium lauroyl sarcosinate and a polymer like PVP, both hydrophobic and electrostatic interactions are significant drivers of the composite's structure and properties. nih.govmdpi.com The hydrophobic tails of the surfactant molecules can associate with less polar regions of the polymer chains, leading to the formation of micelle-like structures. mdpi.com

In the specific case of PVP and sodium lauroyl sarcosinate, spectroscopic evidence points to a direct interaction between the surfactant and the carbonyl groups of the polymer. ufv.br This interaction is crucial as it can lead to a reorientation of these functional groups, affecting the surface properties of the composite material. ufv.br The binding of surfactant molecules to the polymer chain can occur at a concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's critical micelle concentration (CMC). mdpi.com This process involves the polymer chain wrapping around the surfactant aggregates, a phenomenon driven by a combination of electrostatic and hydrophobic forces. mdpi.com These interactions are sensitive to solution conditions and can be manipulated to control the final structure and properties of the composite material. nih.govmdpi.com

Templating and Morphological Control in Inorganic Synthesis

Sodium lauroyl sarcosinate serves as an effective templating agent in the synthesis of inorganic materials, enabling precise control over the morphology and structure of the final product. Its self-assembly into micelles or other aggregates provides a scaffold for the nucleation and growth of inorganic crystals.

In the field of biomaterials, sodium lauroyl sarcosinate (referred to as Sar-Na in some studies) has been successfully employed as a template in the hydrothermal synthesis of hydroxyapatite (B223615) (HA), a primary mineral component of bone. researchgate.netresearchgate.net Using raw materials like calcium nitrate (B79036) and ammonium (B1175870) phosphate (B84403), researchers have demonstrated that the presence and concentration of this surfactant have a profound impact on the resulting HA morphology. researchgate.net

Studies have shown that by varying the amount of sodium lauroyl sarcosinate in the reaction, the morphology of the synthesized HA can be systematically controlled. researchgate.net At low concentrations, the product consists of nanograins. As the surfactant concentration increases, these evolve into nanorods, which then self-assemble into complex, dandelion-like microspheres approximately 6 μm in diameter. researchgate.net These hierarchical structures are composed of radially oriented nanorods. researchgate.net This method provides a straightforward route to fabricate HA microspheres with high crystallinity and controlled morphology without the need for organic solvents. researchgate.netrsc.org

Table 2: Morphological Control of Hydroxyapatite (HA) via Sodium Lauroyl Sarcosinate (Sar-Na) Concentration

| Amount of Sar-Na | Resulting HA Morphology | Structural Characteristics |

| Low | Nanograins | Basic particulate structures. |

| Medium | Nanorods | Elongated, rod-like crystals. |

| High | Dandelion-like Microspheres | Hierarchical spheres composed of radially oriented nanorods. researchgate.net |

Data based on findings from a 2012 study on N-Lauroyl sarcosine (B1681465) sodium salt mediated formation of hydroxyapatite microspheres. researchgate.net

The mechanism by which surfactants like sodium lauroyl sarcosinate direct crystal growth is a kinetic process. researchgate.net One key aspect is the passivation of surfaces by the surfactant molecules. The adsorption of the surfactant onto the growing crystal facets, particularly at step edges, can alter the growth kinetics significantly. researchgate.netnih.gov This passivation can inhibit growth on certain crystal faces while allowing it on others, leading to anisotropic or morphologically complex structures. nih.gov

In the formation of materials like HA microspheres, it is proposed that the anionic surfactant molecules first form spherical micelles in the solution. researchgate.net These micelles then act as soft templates. Positively charged calcium ions (Ca²⁺) are adsorbed onto the negatively charged surfaces of these micelles. Subsequently, phosphate ions (PO₄³⁻) react with the adsorbed calcium ions, leading to the nucleation of HA nanocrystals on the micelle surfaces. As the reaction proceeds, these nanocrystals grow into nanorods, which then assemble radially to form the final microsphere structure. researchgate.net Another proposed mechanism involves a positive feedback loop that amplifies the effects of thermal fluctuations in the surfactant coverage on the growing facets, which can reliably produce asymmetric or complex shapes from symmetric starting conditions. arxiv.org

Development of Hybrid and Composite Materials

Sodium lauroyl sarcosinate is also utilized in the development of novel hybrid and composite materials, where it can function as a processing aid, a dispersant, or a reactive component. For instance, it has been used as a selective flotation collector to separate calcite and dolomite (B100054) from marble waste. researchgate.net The resulting high-purity calcite (99.6%) can then be used as a valuable filler in the production of hybrid polymer composites. researchgate.net In one application, this purified marble waste was combined with epoxy resin and reinforced with textile fibers like jute and cotton to create green composites with enhanced flexural strength. researchgate.net

Formation of Catanionic Surfactant-Clay Mineral Systems

The integration of sodium lauroyl sarcosinate into clay mineral systems represents a significant advancement in the creation of novel hybrid materials. researchgate.net These systems are typically ternary, composed of an anionic surfactant (sodium lauroyl sarcosinate), a cationic surfactant, and a clay mineral, often montmorillonite (B579905). researchgate.netcambridge.org The fundamental principle behind their formation is the strong electrostatic and hydrophobic interaction between the oppositely charged surfactants, which leads to the creation of specific aggregates known as catanionic surfactants. researchgate.netcsic.es These aggregates can take various forms, such as ion-pair amphiphiles or needle- and leaf-like structures. researchgate.netcambridge.org

When introduced to a clay mineral like montmorillonite, new ternary systems with distinct structures and properties are formed. researchgate.netcambridge.org The process often involves modifying the clay mineral first. For instance, montmorillonite can be modified with a cationic surfactant like cetylpyridinium (B1207926) (CP) to form an organo-montmorillonite. researchgate.net Subsequently, the anionic sodium lauroyl sarcosinate (SR) is adsorbed onto this modified clay surface. researchgate.net

The resulting materials, referred to as Mnt-CP-SR, exhibit unique surface and interlayer structures. researchgate.net Characterization techniques such as X-ray diffraction (XRD) and thermogravimetric analysis are used to elucidate these structures. researchgate.net XRD analyses have shown that the adsorption of the catanionic surfactant pair leads to the separation of the montmorillonite layers into smaller stacks, indicating the formation of a compact structure in the interlayer space. researchgate.net These hybrid materials combine the properties of both catanionic surfactants and clay minerals, opening up potential applications in fields like wastewater treatment and the development of advanced biomaterials. cambridge.orgconicet.gov.ar Clay minerals themselves are noted for their compatibility with organic tissues and their use in creating scaffolds, films, and hydrogels. researchgate.net The resulting catanionic surfactant-clay mineral systems are explored for use as drug-delivery vehicles and as nanocompartments for forming biomaterials. cambridge.orgconicet.gov.ar

Table 1: Characterization of Montmorillonite-Cetylpyridinium-Sarcosinate (Mnt-CP-SR) Systems

| Characteristic | Observation | Analytical Technique | Reference |

| Interlayer Structure | Formation of a compact structure within the clay's interlayer space. | X-ray Diffraction (XRD) | researchgate.net |

| Layer Stacking | Separation of montmorillonite layers into smaller stacks upon surfactant adsorption. | X-ray Diffraction (XRD) | researchgate.net |

| Surface Detection | Sarcosinate (SR) is detectable on the surface when its amount exceeds the cation exchange capacity of the montmorillonite. | ATR-FTIR | researchgate.net |

| Aggregate Formation | In aqueous media, cetylpyridinium (CP) and sarcosinate (SR) form ion-pair amphiphiles and needle/leaf-like structures. | N/A | researchgate.netcambridge.org |

Engineered Soft Matter and Hydrogel Formation

Sodium lauroyl sarcosinate is a key component in the engineering of soft matter, particularly in the formation of hydrogels and complex fluid structures like wormlike micelles. researchgate.net Its role is often that of an accelerator or a structure-directing agent, significantly influencing the gelation process and the final properties of the material. researchgate.netufv.br

A notable application is in the creation of silk fibroin (SF) hydrogels. researchgate.net Sodium N-Lauroyl Sarcosinate (SNS) is used as an accelerator to drastically shorten the gelation time of silk fibroin solutions. researchgate.netnih.gov The gelation time can be precisely controlled, ranging from 20 to 120 minutes, by adjusting factors such as the environmental temperature and the final concentrations of both the silk fibroin and the SNS. researchgate.net This controlled and rapid gelation is advantageous over other methods that may require harsh chemicals, which can compromise biocompatibility. researchgate.net The resulting SNS/SF hydrogels exhibit significantly stronger compression strength compared to pure silk fibroin hydrogels. researchgate.net

Similarly, sodium lauroyl sarcosinate is utilized in the preparation of other biopolymer-based hydrogels, such as those made from gelatin. tuni.fi In these systems, it is added during the dissolution and functionalization process to aid in the formation of the hydrogel network. tuni.fi The surfactant also finds use in creating polyvinylpyrrolidone (PVP) films, where its presence acts as a plasticizer, increasing the mobility of the polymer chains. ufv.br This effect, however, can lead to a decrease in the thermal stability of the PVP film, as observed in thermogravimetric analysis (TGA). ufv.br

Beyond hydrogels, sodium lauroyl sarcosinate is instrumental in forming other types of soft matter. When mixed with zwitterionic surfactants like cocamidopropyl betaine (B1666868) (CAPB) or cocoamidopropyl hydroxysultaine (CAHS), it can form wormlike micelles in aqueous solutions. researchgate.net The viscosity of these systems is highly sensitive to pH and the mass ratio of the surfactants, allowing for the engineering of fluids with tailored rheological properties. researchgate.netresearcher.life This ability to build viscosity and form complex structures is a significant area of research for applying amino-acid-based surfactants in various formulations. researcher.life

Table 2: Effect of Sodium N-Lauroyl Sarcosinate (SNS) on Hydrogel Properties

| Property | System | Effect of SNS | Controlling Factors | Reference |

| Gelation Time | Silk Fibroin (SF) | Acts as an accelerator, reducing gelation time to 20-120 minutes. | Temperature, SF concentration, SNS concentration | researchgate.net |

| Mechanical Strength | Silk Fibroin (SF) | Significantly increases compression strength compared to pure SF hydrogels. | N/A | researchgate.net |

| Thermal Stability | Polyvinylpyrrolidone (PVP) | Decreases thermal stability (Tonset) by acting as a plasticizer. | SNS concentration | ufv.br |

| Viscosity | Mixed Surfactant Systems (e.g., with CAPB) | Synergistically increases viscosity, forming wormlike micelles. | pH, Surfactant mass ratio | researchgate.netresearcher.life |

Biochemical and Biotechnological Research Applications

Analytical Assays for Biomolecules

Lauryl sarcosine (B1681465) sodium plays a significant role in several analytical techniques for the quantification and detection of biomolecules, particularly proteins.

A notable application of lauryl sarcosine sodium is in a high-sensitivity protein assay utilizing the Resonance Light Scattering (RLS) technique. This method offers a simple and rapid approach for determining protein concentrations in aqueous solutions.

Research has demonstrated that under specific conditions, the presence of proteins greatly enhances the weak RLS intensity of this compound. serva.denih.gov In a study, at a pH of 3.4 and an ionic strength of 1.2 x 10⁻³, the addition of various proteins to a this compound solution led to a significant increase in RLS intensity, with a maximum peak observed at 391 nm. serva.deencodeproject.org This enhancement is proportional to the concentration of the protein, allowing for quantitative analysis.

The method has shown high sensitivity, with low detection limits for a range of proteins. serva.debio-world.com The linear range of detection and the limits of detection for several common proteins using this RLS method are detailed in the table below.

| Protein | Linear Range (µg/mL) | Limit of Detection (ng/mL) |

| Lysozyme | 0.04 - 2.1 | 4.3 |

| Bovine Serum Albumin (BSA) | 0.0025 - 1.2 | 0.8 |

| Human Serum Albumin (HSA) | 0.0075 - 0.9 | 2.5 |

| γ-globulin | 0.02 - 1.4 | 3.0 |

| Egg Albumin | 0.02 - 0.8 | 3.5 |

| Hemoglobin | 0.01 - 0.6 | 2.0 |

| This table presents data on the linear range of detection and the corresponding limits of detection for various proteins using the Resonance Light Scattering (RLS) technique with this compound. The data is compiled from published research findings. serva.deencodeproject.org |

This RLS-based assay is not only sensitive and straightforward but has also proven to be reliable for determining protein concentrations in both synthetic and real biochemical samples, highlighting its practicality for bioassay applications. serva.debio-world.com

Sodium lauryl sarcosinate is utilized in various biochemical assays, including the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov In ELISA, detergents are crucial components of wash buffers and sometimes blocking buffers to minimize non-specific binding of antibodies and other proteins to the microplate surface, thereby reducing background noise and improving the signal-to-noise ratio. labome.comclinisciences.commyassays.com

While detergents like Tween-20 are commonly used, this compound can serve as a surfactant in these contexts. labome.commyassays.com Its utility is particularly noted in instances where insoluble proteins need to be analyzed. For example, if a recombinant protein is solubilized using this compound due to its insolubility, its presence in the sample buffer for ELISA is a necessary consideration. researchgate.net However, high concentrations of strong detergents like this compound can potentially interfere with the assay by denaturing the coated antigen or capture antibody, or by inhibiting the enzymatic reaction used for detection. researchgate.net Therefore, its concentration must be carefully optimized. In some cases, it may be necessary to remove or reduce the concentration of this compound through methods like dialysis before performing the ELISA. researchgate.net

In Western blotting, sodium lauryl sarcosinate, often referred to as sarkosyl, is employed primarily as a component in lysis buffers for the extraction and solubilization of proteins from cells and tissues. nih.govptglab.com Its effectiveness lies in its ability to disrupt cell membranes and solubilize a wide range of proteins, including those that are difficult to extract with milder detergents. nih.gov

A key application of sarkosyl in this context is the fractionation of proteins based on their solubility. It is particularly useful for separating aggregated proteins, such as those found in neurodegenerative diseases, from soluble cellular proteins. nih.govnih.gov For instance, sarkosyl is used to enrich detergent-insoluble protein aggregates from postmortem brain tissue for subsequent analysis by Western blotting. nih.gov This allows for the specific detection of pathological protein aggregates.

Compared to a strong denaturing detergent like sodium dodecyl sulfate (B86663) (SDS), sarkosyl is considered a milder anionic surfactant. nih.govresearchgate.net While SDS is used to denature proteins completely for electrophoresis, sarkosyl can be used to solubilize proteins while potentially preserving some of their native structure or interactions, although it does have denaturing properties. nih.govpnas.org This characteristic is advantageous when studying protein complexes or when aiming to solubilize proteins from inclusion bodies in a form that can be refolded. labome.compnas.org

Cellular and Tissue Processing Methodologies

This compound is also a valuable reagent in the initial stages of molecular analysis, facilitating the breakdown of cellular structures to access their molecular components.